5-Methylidenepyrimidine-2-thione;hydrochloride
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Overview
Description
5-Methylidenepyrimidine-2-thione;hydrochloride: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. The presence of a thione group (a sulfur atom double-bonded to carbon) in the structure of this compound adds unique chemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenepyrimidine-2-thione;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aldehydes with thiourea under acidic conditions to form the pyrimidine ring. The reaction is often catalyzed by Lewis acids or other catalysts to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Methylidenepyrimidine-2-thione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Methylidenepyrimidine-2-thione;hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly as antiviral and anticancer agents. Its ability to inhibit specific enzymes and pathways is of significant interest.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methylidenepyrimidine-2-thione;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the inhibition of cancer cell growth .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in DNA replication and repair.
Pathways: It can interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
2-Thiopyrimidine: Another thione-containing pyrimidine with similar reactivity.
5-Methylpyrimidine-2-thiol: A closely related compound with a thiol group instead of a thione.
Pyrimidine-2-thione: The parent compound without the methylidene group.
Uniqueness: 5-Methylidenepyrimidine-2-thione;hydrochloride stands out due to its unique combination of a methylidene group and a thione group. This combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions.
Properties
Molecular Formula |
C5H5ClN2S |
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Molecular Weight |
160.63 g/mol |
IUPAC Name |
5-methylidenepyrimidine-2-thione;hydrochloride |
InChI |
InChI=1S/C5H4N2S.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H2;1H |
InChI Key |
HXJMQQMKMAWMCI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=NC(=S)N=C1.Cl |
Origin of Product |
United States |
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